molecular formula C22H17N3O4 B11947417 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate CAS No. 881463-67-8

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B11947417
CAS No.: 881463-67-8
M. Wt: 387.4 g/mol
InChI Key: PWBWGOADQMIOTB-HZHRSRAPSA-N
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Description

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate is a complex organic compound with a molecular formula of C29H28N4O5 It is characterized by the presence of a benzoate ester group, an anilino group, and a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-anilino-2-oxoacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl benzoate
  • 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate

Uniqueness

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl benzoate is unique due to its specific structural features, such as the presence of both an anilino group and a benzoate ester group

Properties

CAS No.

881463-67-8

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17N3O4/c26-20(24-18-9-5-2-6-10-18)21(27)25-23-15-16-11-13-19(14-12-16)29-22(28)17-7-3-1-4-8-17/h1-15H,(H,24,26)(H,25,27)/b23-15+

InChI Key

PWBWGOADQMIOTB-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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